molecular formula C12H16N2O B7492646 2-(2-Phenylpyrrolidin-1-yl)acetamide

2-(2-Phenylpyrrolidin-1-yl)acetamide

Cat. No.: B7492646
M. Wt: 204.27 g/mol
InChI Key: VDULILNKJGUCOM-UHFFFAOYSA-N
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Description

2-(2-Phenylpyrrolidin-1-yl)acetamide (CAS 77472-70-9) is a chemical compound of significant interest in neuroscience and psychopharmacology research. It is a key structural analog of the racetam-family nootropic phenylpiracetam . As a research chemical, it provides a valuable template for investigating structure-activity relationships, particularly the role of the unsubstituted acetamide group compared to the 2-oxo-4-phenylpyrrolidin-1-yl structure found in its well-known derivative . Studies on related compounds highlight their potential application in researching cognitive function . The broader class of cognitive enhancers, or nootropics, represents a rapidly evolving field, and this compound serves as an important chemical entity for exploring their mechanisms and effects . Preclinical research on the enantiomers of the closely related compound phenotropil (carphedon) has demonstrated stereoselective pharmacological activity, with the R-enantiomer showing pronounced memory-improving effects in behavioral tests . This suggests that this compound and its isomers are crucial tools for dissecting the biological pathways involved in learning and memory. This product is intended for research purposes only in a controlled laboratory setting. It is not for human consumption, nor for diagnostic, therapeutic, or any other veterinary or medical use. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-(2-phenylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)9-14-8-4-7-11(14)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDULILNKJGUCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reported Biological Activity Toxicity/Safety Profile
2-(2-Phenylpyrrolidin-1-yl)acetamide C₁₂H₁₆N₂O 216.27 Phenyl-pyrrolidine backbone Data not explicitly provided Insufficient data
Piracetam (2-(2-Oxopyrrolidin-1-yl)acetamide) C₆H₁₀N₂O₂ 142.16 Oxopyrrolidine ring Cognitive enhancement (nootropic agent) Acute toxicity (Oral, Category 4); Skin sensitization
N-Phenyl-2-(piperazin-1-yl)acetamide C₁₂H₁₇N₃O 219.28 Piperazine ring, phenyl group Data not provided Acute toxicity (Oral, Category 4)
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide C₂₁H₂₆N₂O₂ 338.44 Ethylphenoxy, methyl-pyrrolidinylphenyl groups Data not provided Respiratory tract irritation (H335)
Antimicrobial Acetamides (47–50) Varies ~450–500 Benzo[d]thiazole-sulfonylpiperazine, halogenated aryl Gram-positive antibacterial (47, 48); Antifungal (49, 50) No acute toxicity data reported
Synthetic Auxin Agonists (WH7, 533) C₁₁H₁₂ClN₃O₂ (WH7) ~277.69 Chlorophenoxy, triazolyl/pyridinyl groups Plant growth regulation Data not provided
Key Observations:

Substituent Effects on Bioactivity: Antimicrobial acetamides (47–50) demonstrate that bulky substituents like benzo[d]thiazole-sulfonylpiperazine enhance activity against gram-positive bacteria and fungi, likely via enzyme inhibition . Synthetic auxin agonists (e.g., WH7) incorporate chlorophenoxy and heteroaryl groups, mimicking natural auxins to regulate plant growth .

Safety Profiles: Piracetam’s Category 4 acute toxicity (H302) contrasts with the lack of data for the phenyl-pyrrolidine analog, highlighting the need for targeted toxicological studies . Respiratory irritation (H335) in 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide suggests alkylphenoxy groups may pose inhalation risks .

Physicochemical Properties

  • Polar Surface Area (PSA) and LogP :

    • 2-(1-Methylpyrrol-2-yl)acetamide (LogP: 1.20, PSA: 49.01 Ų) has lower lipophilicity compared to phenyl-pyrrolidine analogs, which may influence blood-brain barrier penetration.
    • Piracetam’s higher water solubility (due to the oxopyrrolidine ring) supports its use in oral formulations .
  • Isomerism and Metabolite Identification :

    • Ortho vs. meta substituent positioning (e.g., 2-(2-hydroxyphenyl)acetamide vs. 3-hydroxyphenyl analog) significantly impacts metabolite identification, as seen in pharmacokinetic studies .

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the protonation of 2-phenylpyrrolidin-2-ol in concentrated sulfuric acid, facilitating the formation of a carbocation intermediate. Subsequent nucleophilic attack by acetonitrile generates a nitrilium ion, which undergoes hydrolysis to yield the acetamide product. Key parameters include:

  • Acid Concentration : Concentrated sulfuric acid (96%) is critical for carbocation stability. Diluted acid leads to incomplete dehydration and low yields.

  • Temperature : Optimal results are achieved at 65°C for 3 hours, balancing reaction rate and side-product formation.

  • Workup : Quenching the reaction mixture in ice-water followed by basification with NaOH (pH >11) precipitates the product.

Yield and Challenges

A reported yield of 78% was achieved using 2-methyl-1-phenyl-2-propanol as a model substrate. However, challenges include:

  • Crystallization Issues : Failure to crystallize may arise from residual acetic acid or insufficient basification.

  • Byproducts : Overheating or prolonged reaction times can lead to sulfonation or polymerization.

Alkylation of Pyrrolidine Derivatives

Alkylation of 2-phenylpyrrolidine with chloroacetamide represents a direct route to the target compound. This method, detailed in patent literature, emphasizes solvent choice and base selection for optimal efficiency.

Procedure and Optimization

  • Reagents : 2-Phenylpyrrolidine and chloroacetamide are combined in a 2:1 molar ratio in ethanol.

  • Base : Potassium hydroxide or carbonate facilitates deprotonation of the amine, enhancing nucleophilicity.

  • Reflux Conditions : Heating at 80°C for 12–24 hours ensures complete alkylation.

Scalability and Industrial Relevance

This method is scalable for industrial production, with yields exceeding 65%. Advantages include:

  • Solvent Recovery : Ethanol can be recycled, reducing costs.

  • Minimal Byproducts : The reaction is highly selective for N-alkylation over competing pathways.

Acid Chloride Coupling Strategy

The synthesis of α-diazo acetamides via acid chlorides, as reported in recent literature, provides a versatile pathway to this compound.

Stepwise Synthesis

  • Acid Chloride Formation : Acetic acid is treated with thionyl chloride (SOCl₂) to form acetyl chloride.

  • Amide Coupling : Reaction of acetyl chloride with 2-phenylpyrrolidine in dichloromethane (DCM) with triethylamine as a base yields the acetamide.

  • Elimination : Sodium hydroxide and phase-transfer catalysts (e.g., Aliquat® 336) facilitate the elimination of HCl.

Advantages Over Traditional Methods

  • High Yields : Up to 85% yield is achievable under optimized conditions.

  • Functional Group Tolerance : Compatible with diverse amine substrates, enabling structural diversification.

Comparative Analysis of Synthetic Routes

MethodReagentsConditionsYieldChallenges
Ritter ReactionH₂SO₄, CH₃CN65°C, 3h78%Crystallization issues
AlkylationKOH, CH₂ClCONH₂Reflux, 24h65%Long reaction time
Acid Chloride CouplingSOCl₂, Et₃NRT, 12h85%Moisture sensitivity

Q & A

Q. What are the standard synthetic routes for 2-(2-Phenylpyrrolidin-1-yl)acetamide?

The synthesis typically involves coupling a phenylpyrrolidine derivative with an acetamide precursor. For example:

  • Step 1 : Prepare 2-phenylpyrrolidine via reductive amination or cyclization of appropriate precursors.
  • Step 2 : React the amine group of 2-phenylpyrrolidine with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the acetamide bond .
  • Purification : Use column chromatography or recrystallization to isolate the product. Reaction yields depend on temperature control (0–25°C) and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups like amide C=O stretches (~1650 cm⁻¹) .
  • X-ray Crystallography : For absolute configuration determination using SHELX programs (e.g., SHELXL for refinement) .

Q. What safety protocols are critical when handling this compound?

Based on analogous acetamides:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Storage : Keep in a dry, cool environment away from incompatible reagents .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data during structural elucidation?

Contradictions may arise from impurities, tautomerism, or incorrect isomer assignment. Strategies include:

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
  • Isomer analysis : Synthesize and characterize all possible stereoisomers to rule out misassignment .
  • Supplementary techniques : Use X-ray crystallography for unambiguous structural confirmation .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Catalyst screening : Test bases like DBU or K2CO3 to enhance acylation efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) often improve reactivity .
  • In-line monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction time/temperature .

Q. How can computational methods predict biological target interactions for this compound?

  • Molecular docking : Use software like AutoDock to model binding affinities with enzymes or receptors (e.g., GABAergic or NMDA targets for pyrrolidine derivatives) .
  • Pharmacophore mapping : Identify key structural motifs (e.g., acetamide group) responsible for activity .
  • In vitro validation : Follow docking studies with enzymatic assays (e.g., IC50 measurements) .

Q. How to resolve contradictions between computational and experimental solubility data?

  • Experimental reassessment : Measure solubility in multiple solvents (e.g., DMSO, water) using UV-Vis spectroscopy or gravimetric analysis.
  • Thermodynamic analysis : Perform differential scanning calorimetry (DSC) to study polymorphic forms affecting solubility .
  • Computational refinement : Adjust force field parameters in software like COSMO-RS to better match experimental conditions .

Q. What experimental designs assess metabolic stability in preclinical studies?

  • In vitro models : Incubate the compound with liver microsomes or hepatocytes, analyzing degradation via LC-HRMS/MS .
  • Metabolite identification : Use isotopic labeling or MS/MS fragmentation to trace metabolic pathways.
  • Kinetic analysis : Calculate half-life (t½) and intrinsic clearance (Clint) to prioritize stable analogs for further testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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